molecular formula C11H8BrNO3 B1409693 Ethyl 4-bromo-5-cyano-2-formylbenzoate CAS No. 1805596-33-1

Ethyl 4-bromo-5-cyano-2-formylbenzoate

Cat. No.: B1409693
CAS No.: 1805596-33-1
M. Wt: 282.09 g/mol
InChI Key: VGGVSZOAIAFJLN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 298.09 g/mol. Structurally, it features a benzoate core substituted with a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a formyl (-CHO) group at position 2, along with an ethyl ester (-COOEt) at position 1 (Figure 1). This compound is also identified under alternative numbering conventions as Ethyl 2-bromo-4-cyano-5-formylbenzoate , highlighting the importance of verifying substituent positions via CAS registry.

The bromo and cyano groups confer distinct electronic effects: bromo acts as a moderate leaving group, while cyano withdraws electron density, polarizing the aromatic ring. The formyl group enables reactivity in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-7(5-13)10(12)4-8(9)6-14/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGVSZOAIAFJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl 4-bromo-5-cyano-2-formylbenzoate is compared below with Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate (compound 4.21 from ), a structurally related aromatic ester.

Parameter This compound Methyl 2-((4-bromo-2-formylphenyl)thio)-5-cyanobenzoate
Molecular Formula C₁₁H₈BrNO₃ C₁₆H₁₁BrN₂O₃S
Molecular Weight (g/mol) 298.09 399.24
Key Functional Groups Bromo, cyano, formyl, ethyl ester Bromo, cyano, formyl, methyl ester, thioether (-S-)
Synthesis Conditions Not reported in evidence TMG, CH₃CN, 70°C, 16 h
Applications Organic synthesis intermediate Biological probe synthesis

Comparative Analysis

In contrast, the ethyl ester in the target compound may improve lipid solubility for certain applications. Bromo positioning: In the ethyl derivative, bromo is para to the ester (position 4), while in 4.21, bromo is meta to the thioether (position 4 of the adjacent phenyl ring). This difference alters steric and electronic interactions, influencing reactivity.

Synthetic Methodology :

  • Compound 4.21 is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 4.19 (a thiol precursor) and 5-bromo-2-fluorobenzaldehyde, catalyzed by tetramethylguanidine (TMG) in acetonitrile . The absence of a thiol group in the ethyl derivative suggests alternative routes, such as direct esterification or halogenation of pre-functionalized benzoates.

Reactivity and Applications :

  • The formyl group in both compounds enables condensation reactions (e.g., forming hydrazones or Schiff bases), but the thioether in 4.21 adds redox-active functionality, expanding its utility in bioconjugation or catalysis.
  • The ethyl ester’s larger alkyl chain may slow hydrolysis compared to methyl esters, affecting stability in biological systems.

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